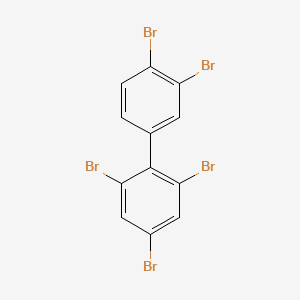

2,3',4,4',6-Pentabromobiphenyl

Description

Historical Context of PBBs as Anthropogenic Environmental Contaminants

The commercial production of PBBs commenced in the United States in 1970. inchem.orgcdc.gov However, their manufacture was short-lived, ceasing in 1979 following a significant environmental contamination incident. cdc.govcdc.gov In 1973, a PBB-based flame retardant, FireMaster®, was accidentally mixed with livestock feed in Michigan. cdc.govmichigan.gov This event led to widespread contamination of farm animals and agricultural products, affecting millions of animals and the human population that consumed the contaminated products. cdc.govmichigan.govumich.edu The disposal of contaminated animal carcasses, feed, and other agricultural products further contributed to environmental contamination. cdc.gov PBBs have been detected in air, water, soil, and sediment near manufacturing plants and contaminated farm sites. cdc.gov Due to their persistence, they have also been identified in marine mammals. cdc.gov

Structural Isomerism and Congener Specificity within PBBs

The biphenyl (B1667301) molecule, which forms the backbone of PBBs, consists of two connected benzene (B151609) rings. The substitution of hydrogen atoms with bromine at various positions on these rings results in 209 possible distinct chemical compounds, known as congeners. cdc.goviarc.frnih.govwikipedia.org These congeners are grouped into ten homologous classes based on the number of bromine atoms, from monobromobiphenyl to decabromobiphenyl. nih.govwikipedia.org

The spatial arrangement of the bromine atoms significantly influences the properties of each congener. The rotation around the bond connecting the two phenyl rings can be restricted by the presence of bulky bromine atoms in the ortho positions (carbons 2, 2', 6, and 6'). iarc.frnih.gov This leads to different rotational conformations, described as planar or non-planar. iarc.frwiley.com Congeners lacking ortho substituents can adopt a more planar configuration, a structural feature that is relevant to their toxicological activity. inchem.orgwiley.com

Significance of 2,3',4,4',6-Pentabromobiphenyl within the PBB Congener Profile

While commercial PBB mixtures like FireMaster® were predominantly composed of hexabromobiphenyls, specifically 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) (BB-153), pentabromobiphenyls are also environmentally relevant. cdc.gov The congener this compound is a specific isomer within the pentabromobiphenyl group. Although not a primary component of the original commercial mixtures, it can be formed through the environmental degradation of more highly brominated PBBs. cdc.gov For instance, the photolytic degradation of higher brominated PBBs can lead to the formation of lower brominated congeners like pentabromobiphenyls. cdc.govwiley.com The specific congener profile found in environmental samples, including in fish, can differ significantly from that of the commercial products, suggesting that transformation processes like photochemical debromination play a crucial role in the environmental fate of PBBs. inchem.org

Chemical and Physical Properties of this compound

A comprehensive understanding of the environmental behavior and toxicological effects of this compound necessitates a detailed examination of its chemical and physical properties.

Chemical Identity

| Property | Value |

| IUPAC Name | 1,3,5-tribromo-2-(3,4-dibromophenyl)benzene nih.gov |

| Molecular Formula | C₁₂H₅Br₅ nih.gov |

| Molecular Weight | 548.7 g/mol nih.gov |

| CAS Number | 86029-64-3 nih.gov |

Physicochemical Properties

PBBs, in general, are characterized by low water solubility and low vapor pressure, properties that tend to decrease with an increasing degree of bromination. wiley.com They are lipophilic, meaning they have a high affinity for fats and oils. achrom.bewiley.com This property is a key factor in their tendency to bioaccumulate in the fatty tissues of organisms. achrom.bewiley.com The octanol-water partition coefficient (Kow), a measure of lipophilicity, is high for PBBs. wiley.com

Environmental Fate and Transport

The environmental behavior of this compound is governed by its chemical and physical properties, leading to its persistence and distribution across various environmental compartments.

Persistence and Degradation

PBBs are known for their chemical stability and resistance to degradation, contributing to their persistence in the environment. wiley.com While generally resistant to biodegradation, some transformation processes can occur. cdc.govwiley.com Photolysis, or degradation by sunlight, is a notable pathway for the breakdown of higher brominated PBBs, resulting in the formation of lower brominated congeners. cdc.govwiley.com Reductive debromination, a process where bromine atoms are removed, can also occur under certain environmental conditions. wiley.com Studies of soil from a former PBB manufacturing site in Michigan indicated significant degradation of PBBs, with photochemical reactions being the likely mechanism. cdc.govwiley.com

Bioaccumulation and Biomagnification

The lipophilic nature of PBBs drives their bioaccumulation in living organisms. achrom.bewiley.com They are readily absorbed and stored in fatty tissues. achrom.bewiley.com This leads to biomagnification, a process where the concentration of the chemical increases at successively higher levels in the food chain. inchem.orgpops.int PBBs have been detected in the adipose tissue of marine mammals and in human breast milk, demonstrating their ability to accumulate in biological systems. The congener pattern found in biota can differ from that of the original contaminating mixture, reflecting differential uptake, metabolism, and excretion of individual congeners. inchem.org

Toxicological Profile

The toxicology of PBBs is complex and congener-specific. The planarity of the molecule, influenced by the degree of ortho-substitution, is a key determinant of its toxicological potency. inchem.org

Mechanism of Action

Some PBB congeners can bind to the aryl hydrocarbon (Ah) receptor, a protein involved in regulating the expression of genes that metabolize foreign chemicals. t3db.ca This interaction can trigger a cascade of biochemical and toxic effects. t3db.caiarc.fr The toxic effects of PBBs can include disruption of the endocrine system and effects on the liver and nervous system. mdpi.com

Metabolism and Excretion

The metabolism of PBBs in living organisms is generally slow, contributing to their long biological half-lives. inchem.orgmdpi.com The ability to metabolize PBBs is dependent on the specific congener structure. inchem.org Some evidence suggests that debromination and hydroxylation of PBBs can occur. wiley.com For some highly brominated congeners, there is little evidence of significant metabolism or excretion. inchem.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

86029-64-3 |

|---|---|

Molecular Formula |

C12H5Br5 |

Molecular Weight |

548.7 g/mol |

IUPAC Name |

1,3,5-tribromo-2-(3,4-dibromophenyl)benzene |

InChI |

InChI=1S/C12H5Br5/c13-7-4-10(16)12(11(17)5-7)6-1-2-8(14)9(15)3-6/h1-5H |

InChI Key |

PBFOWFPZALCTIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2Br)Br)Br)Br)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Congener Characterization

Targeted Synthesis Approaches for 2,3',4,4',6-Pentabromobiphenyl and Related PBB Congeners

The synthesis of specific PBB congeners, including asymmetrical molecules like this compound, requires regioselective strategies that can control the precise placement of bromine atoms on the biphenyl (B1667301) structure. Two prominent methods for achieving this are the Suzuki-Miyaura coupling and the Ullmann reaction.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for creating carbon-carbon bonds between aryl groups. wikipedia.org It is widely used for synthesizing substituted biphenyls with a high degree of selectivity and often in good to excellent yields. nih.govresearchgate.net The reaction involves coupling an organoboron species (like an arylboronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org For the targeted synthesis of this compound, this would involve the coupling of a tribromophenylboronic acid (e.g., 2,4,6-tribromophenylboronic acid) with a dibromobenzene derivative, or a similar combination of specifically brominated precursors. A key advantage of the Suzuki coupling is its tolerance for a wide variety of functional groups and its use of less toxic starting materials compared to other methods. wikipedia.orgnih.gov

Ullmann Reaction (or Ullmann Condensation): The Ullmann reaction is a classic method for synthesizing symmetric biaryl compounds through the copper-catalyzed coupling of two aryl halide molecules. testbook.comwikipedia.org While traditionally used for symmetric biphenyls, modifications of the Ullmann-type reaction can be applied to create unsymmetrical congeners. testbook.comorganic-chemistry.org The process typically requires high temperatures and polar solvents. wikipedia.org The synthesis of an unsymmetrical PBB like this compound via this method would be challenging and might involve a stepwise approach or the coupling of two different, highly reactive aryl halides. Modern advancements have introduced soluble copper catalysts and ligands to improve the reaction conditions and scope. wikipedia.orgwikipedia.org

Table 1: Comparison of Synthetic Methodologies for PBB Congeners

| Feature | Suzuki-Miyaura Coupling | Ullmann Reaction |

|---|---|---|

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄) researchgate.net | Copper (metal or salts) testbook.comwikipedia.org |

| Reactants | Arylboronic acid/ester + Aryl halide wikipedia.org | Two molecules of Aryl halide testbook.com |

| Selectivity | High regioselectivity, good for unsymmetrical PBBs nih.gov | Traditionally for symmetrical PBBs, can be adapted testbook.com |

| Reaction Conditions | Generally mild wikipedia.org | Typically harsh (high temperatures) wikipedia.org |

| Advantages | High yields, functional group tolerance, less toxic reagents wikipedia.orgnih.gov | Utilizes readily available aryl halides testbook.com |

| Disadvantages | Potential for self-coupling of boronic acids nih.gov | Limited to activated aryl halides, harsh conditions wikipedia.org |

Chromatographic Separation and Isomer Resolution Techniques in PBB Synthesis

Following synthesis, which often results in a mixture of the target congener and other isomers or byproducts, rigorous purification is essential. Chromatographic techniques are indispensable for isolating and resolving individual PBB congeners.

Column Chromatography: Alumina (B75360) adsorption column chromatography is a frequently used initial step for the fractionation of PBB mixtures. tandfonline.comtandfonline.com Samples are applied to a column packed with alumina and eluted with a nonpolar solvent like hexane, separating congeners based on their polarity and structural characteristics. tandfonline.com For isomers that are difficult to separate by alumina chromatography, reversed-phase chromatography using materials like Lipidex-500 has proven effective for purifying highly similar PBB congeners. tandfonline.comtandfonline.com

Gas Chromatography (GC): High-resolution gas chromatography is the cornerstone of PBB analysis, capable of separating many individual congeners. nih.gov Capillary columns with various stationary phases, such as Apiezon M or DB-XLB, are employed to resolve these compounds. acs.orgchromatographyonline.com The elution order is dependent on factors like the degree of bromination and the substitution pattern. However, a significant challenge in PBB analysis is the co-elution of certain isomers, which cannot be separated even by high-resolution GC columns. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for both preparative fractionation and analytical separation of PBBs. oup.com Normal-phase HPLC can be used to separate PBBs into fractions based on the number and position of bromine atoms, which can then be analyzed by GC. nih.gov This is particularly useful for separating planar (coplanar) from non-planar (ortho-substituted) congeners. oup.com Furthermore, enantioselective HPLC methods have been developed to resolve atropisomers of PBBs—chiral molecules that arise from restricted rotation around the biphenyl bond. nih.gov

Table 2: Chromatographic Techniques for PBB Separation and Resolution

| Technique | Stationary Phase/Column Example | Application in PBB Analysis | Reference(s) |

|---|---|---|---|

| Alumina Column Chromatography | Neutral alumina | Initial fractionation of crude synthetic mixtures and commercial preparations like Firemaster BP-6. | tandfonline.comtandfonline.com |

| Reversed-Phase Chromatography | Lipidex-5000 | Separation of structurally similar congeners that are not resolved by alumina chromatography. | tandfonline.comtandfonline.com |

| Gas Chromatography (GC) | DB-XLB, RTX-5, Apiezon M | High-resolution separation of multiple PBB congeners for quantification and identification. | acs.orgchromatographyonline.comoup.com |

| High-Performance Liquid Chromatography (HPLC) | Porous graphitic carbon, Chiral stationary phases | Fractionation of complex mixtures prior to GC analysis; separation of co-eluting isomers and enantiomers. | oup.comnih.gov |

Advanced Spectroscopic Characterization for PBB Structural Elucidation (e.g., NMR, High-Resolution Mass Spectrometry)

Unambiguous identification of the synthesized this compound congener requires advanced spectroscopic methods to confirm its molecular structure, purity, and substitution pattern.

High-Resolution Mass Spectrometry (HRMS): HRMS is a critical tool that provides highly accurate mass measurements, allowing for the determination of an elemental composition. spectroscopyonline.comquality-assistance.com This capability is crucial for distinguishing between PBB congeners and other co-eluting brominated compounds. nih.gov When coupled with gas chromatography (GC-HRMS), it can definitively identify specific congeners even in complex mixtures. nih.gov The analysis of isotopic patterns, which are characteristic for compounds containing multiple bromine atoms, and specific fragment ions (e.g., [M-Br]+, [M-2Br]+) further confirms the identity and degree of bromination of the PBB congener. nih.govvulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful techniques for the complete structural elucidation of organic molecules. researchgate.netoxinst.com

¹H NMR (Proton NMR): This technique provides information about the number and chemical environment of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the five aromatic protons, with chemical shifts and coupling patterns determined by the positions of the bromine substituents. phcogj.com

¹³C NMR (Carbon NMR): This provides information on the different carbon environments within the molecule.

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can establish the connectivity between protons and carbons, providing definitive confirmation of the bromine substitution pattern and verifying the structure as this compound. researchgate.net These methods are essential for distinguishing between the numerous possible PBB isomers. slu.se

Table 3: Key Properties and Spectroscopic Data for this compound

| Property / Parameter | Value / Description | Reference(s) |

|---|---|---|

| Chemical Formula | C₁₂H₅Br₅ | nih.gov |

| Molecular Weight | 548.7 g/mol | nih.gov |

| Monoisotopic Mass | 543.63081 Da | nih.gov |

| HRMS Analysis | Provides exact mass to confirm elemental composition (C₁₂H₅Br₅). | spectroscopyonline.comquality-assistance.com |

| MS Fragmentation | Characteristic loss of bromine atoms (Br) and dibromine (Br₂). | vulcanchem.com |

| ¹H NMR Spectroscopy | Reveals chemical shifts and coupling constants for the 5 aromatic protons, confirming their positions. | researchgate.netoxinst.com |

| ¹³C NMR Spectroscopy | Shows distinct signals for the 12 carbon atoms of the biphenyl core. | oxinst.com |

| 2D NMR (COSY, HMBC) | Establishes C-H and C-C correlations to provide unambiguous structural confirmation. | researchgate.net |

Environmental Occurrence, Distribution, and Source Apportionment

Source Identification and Emission Pathways of PBBs

The most significant historical release of PBBs into the environment was an accidental contamination event in Michigan, USA, in 1973. nih.gov A commercial PBB mixture, "FireMaster," was mistakenly mixed with livestock feed, leading to widespread contamination of farm animals and agricultural products. nih.gov This incident resulted in the quarantine of over 500 farms and the destruction of approximately 30,000 cattle, 4,500 pigs, 1,500 sheep, and 1.5 million chickens, along with vast quantities of animal feed and food products. nih.gov The primary constituents of the FireMaster mixture were hexabromobiphenyl and heptabromobiphenyl, with smaller amounts of pentabromobiphenyl and tetrabromobiphenyl. nih.gov This event led to the long-term contamination of the local environment, with PBBs being detected in soil, sediment, and biota for decades afterward.

Another historical source of PBBs was their release during the manufacturing process. nih.gov Emissions occurred through vents in recovery systems, from centrifugation areas, and during the drying, pulverizing, and bagging of the final product. nih.gov Wastewater from manufacturing plants also contributed to the contamination of nearby water bodies and sediments. iarc.fr For example, sediment in the Pine River in Michigan, which received effluent from the Michigan Chemical Corporation, had PBB concentrations over a thousand times higher than the levels in the river water, demonstrating the significant role of industrial discharge in historical contamination. iarc.fr

Although the production of PBBs has been largely phased out, they can still be released into the environment from various diffuse sources. One such source is the incineration of consumer products containing PBBs as flame retardants. iarc.frnih.gov The pyrolysis of commercial hexabromobiphenyl has been shown to produce smaller amounts of less brominated biphenyls. iarc.frnih.gov

Landfills containing PBB-laden waste are another potential source of ongoing environmental contamination. researchgate.net PBBs can be dissolved and transported by liquid solvents that may be present in these sites, potentially contaminating surrounding soil and groundwater. nih.gov Furthermore, PBBs are known to be present as impurities in some polybrominated diphenyl ether (PBDE) flame retardant mixtures, which have been more recently and widely used. nih.gov This suggests that the use and disposal of certain PBDE products could also lead to the release of PBBs into the environment. nih.gov

Temporal and Spatial Trends of PBB Congeners in Abiotic Matrices

PBBs are highly persistent in sediment and soil due to their strong adsorption to organic matter. nih.gov This persistence means that historical contamination can remain a long-term issue. Studies of sediments from the Pine River in Michigan in 1988 revealed the presence of PBB congeners not found in the original FireMaster mixture, indicating that the PBBs had undergone slow degradation over time through the selective removal of bromine atoms. iarc.fr

The mobility of PBBs in soil is generally low. osti.gov They tend to remain in the upper layers of the soil where they are deposited. This strong fixation in soil raises concerns about potential accumulation over time, especially in areas that received contaminated manure or were near manufacturing sites. researchgate.netosti.gov For example, soil samples from Michigan farms that had used PBB-contaminated manure had concentrations as high as 371 micrograms per kilogram (µg/kg) on a dry weight basis. researchgate.net

The table below presents data on PBB concentrations found in sediment and soil near PBB-producing or -processing plants.

| Location | Matrix | PBB Homologue | Concentration (µg/kg dry weight) |

| Bayonne, New Jersey | Sediment | HexaBB | 160 |

| Bayonne, New Jersey | Sediment | HeptaBB | 100 |

| Bayonne, New Jersey | Sediment | OctaBB | 20 |

| Bayonne, New Jersey | Sediment | NonaBB | 20 |

| Bayonne, New Jersey | Sludge Deposit | HexaBB | 1500 |

| Bayonne, New Jersey | Sludge Deposit | HeptaBB | 1100 |

| Bayonne, New Jersey | Sludge Deposit | OctaBB | 500 |

| Bayonne, New Jersey | Sludge Deposit | NonaBB | 100 |

| Staten Island, New York | Sediment | HexaBB | 350 |

| Staten Island, New York | Sediment | HeptaBB | 150 |

| Staten Island, New York | Sediment | OctaBB | 30 |

| Staten Island, New York | Sediment | NonaBB | 10 |

| Staten Island, New York | Marsh Soil | HexaBB | 1500 |

| Staten Island, New York | Marsh Soil | HeptaBB | 600 |

| Staten Island, New York | Marsh Soil | OctaBB | 100 |

| Staten Island, New York | Marsh Soil | NonaBB | 30 |

| Data sourced from a 1994 environmental health criteria report. inchem.org |

The transport of PBBs in aquatic environments is largely governed by their association with particulate matter. iarc.fr Due to their low water solubility, PBBs are often transported as solid particles carried along with the water flow. iarc.fr This leads to their accumulation in sediments, with concentrations generally decreasing with distance downstream from the source of contamination. iarc.fr

Atmospheric transport is a key pathway for the global distribution of PBBs. nih.govbrsmeas.org Although they have low vapor pressure, PBBs can be released into the atmosphere as vapor or dust from production facilities and through the incineration of waste. researchgate.net Once in the atmosphere, they can be transported over long distances before being deposited in terrestrial and aquatic ecosystems far from their original source. brsmeas.org This long-range atmospheric transport is the primary reason for the presence of PBBs in remote environments like the Arctic. inchem.org The less brominated PBB congeners are generally more volatile and thus more likely to undergo long-range atmospheric transport compared to the more heavily brominated ones. nih.gov

Environmental Fate and Transformation Processes

Abiotic Degradation Pathways

Abiotic degradation of PBBs primarily occurs through photolysis, as they are generally resistant to other chemical degradation pathways under typical environmental conditions. wiley.compops.int Their strong adsorption to soil and sediment particles significantly influences their stability and availability for transformation. cdc.gov

Photolysis, or degradation by light, is considered a dominant abiotic transformation process for PBBs. cdc.govinchem.org Under laboratory conditions using ultraviolet (UV) radiation, PBBs can degrade rapidly. inchem.org The primary mechanism is reductive debromination, where bromine atoms are sequentially removed from the biphenyl (B1667301) structure. This process typically results in the formation of lower-brominated congeners. inchem.org For instance, the photodegradation of the commercial PBB mixture FireMaster® resulted in decreased concentrations of the more highly substituted PBBs. inchem.org

While laboratory studies demonstrate the potential for rapid photolysis, the rates and extent of these reactions in the natural environment have not been determined in detail. pops.intinchem.org The estimated half-life of hexabromobiphenyl in the atmosphere due to reaction with hydroxyl (OH) radicals is 182 days. pops.int However, for higher brominated PBBs that are more likely to be adsorbed to atmospheric particles, the transformation via reaction with OH radicals is probably not a significant pathway. cdc.gov Field observations suggest that PBBs are highly persistent, with some studies indicating only partial degradation to less brominated compounds over long periods. inchem.org

One study on the degradation of FireMaster PBBs in a field soil attributed the transformation to photochemical reactions. Over several years, the principal component, 2,2',4,4',5,5'-hexabromobiphenyl (B1200347), was reduced, and degradation products included 2,3',4,4',5-pentabromobiphenyl and 2,2',4,4',5-pentabromobiphenyl. cdc.gov

| Finding | Conditions | Observed Products/Outcome | Source |

|---|---|---|---|

| Photodegradation of 2,2',4,4',5,5'-hexabromobiphenyl | Laboratory (in methanol) | 90% degradation after 9 minutes, resulting in lower brominated PBBs. | pops.int |

| Photolysis of FireMaster® mixture | Laboratory | Decreased concentrations of more highly substituted congeners. | inchem.org |

| Degradation of PBBs in contaminated soil | Field (Michigan) | Principal degradation products were 2,3',4,4',5-pentabromobiphenyl, 2,2',4,4',5-pentabromobiphenyl, and unidentified tetrabromobiphenyls. | cdc.gov |

| Reaction with OH radicals (estimated) | Atmosphere (gas phase) | Estimated half-life of 182 days for hexabromobiphenyl. | pops.int |

2,3',4,4',6-Pentabromobiphenyl, like other PBBs, is a chemically stable compound. wiley.com Degradation through purely abiotic chemical reactions, apart from photochemistry, is considered unlikely in the environment. pops.int The product is chemically stable under standard ambient conditions. sigmaaldrich.com

Soil and Sediment: PBBs exhibit strong adsorption to soil and sediment, a characteristic that increases with the degree of bromination and the organic carbon content of the medium. cdc.gov This strong sorption limits their mobility, making leaching into groundwater generally insignificant. cdc.gov Follow-up surveys over a three-year period after PBB production ceased showed no significant decline in PBB levels in river sediments. pops.int However, analysis of soil from a former manufacturing site several years after release showed that the congener composition had changed from the original mixture, indicating some partial degradation had occurred. pops.int

Water: The water solubility of PBBs is low and decreases with an increasing number of bromine atoms. wiley.com In aquatic systems, their tendency to adsorb to particulate matter and sediment is a major transport process. cdc.gov Volatilization from water to the atmosphere is not expected to be an important transport pathway. cdc.gov Biodegradation under aerobic conditions is low, leading to an extrapolated half-life in water of greater than two months. pops.int

Air: Due to their low vapor pressure, the potential for volatilization of PBBs is low. pops.int In the atmosphere, they are expected to exist in both the gas phase and adsorbed to particulate matter. cdc.gov The estimated atmospheric half-life due to reaction with hydroxyl radicals for pentachlorobiphenyl (a related compound) is 41.6–83.2 days, but the half-lives for particle-adsorbed PBBs may be even longer. cdc.gov

Biotic Transformation Mechanisms

Biotic transformation of PBBs is a slow process, with higher brominated congeners being particularly resistant to degradation, especially under aerobic conditions. cdc.govinchem.org However, under anaerobic conditions, microbial activity plays a significant role in their transformation.

A key biotic transformation pathway for PBBs in anaerobic environments is reductive debromination. pops.intcdc.gov Microorganisms present in anaerobic sediments, particularly those from populated or contaminated areas, can biodegrade higher substituted PBBs by removing bromine atoms. pops.intcdc.gov This process results in the formation of lower brominated, and sometimes more toxic, congeners. mdpi.comnih.gov

While PBB mixtures are generally considered resistant to microbial degradation, specific pathways have been identified. pops.intinchem.org Aerobic biodegradation is typically limited to lower substituted biphenyls. cdc.gov Complete mineralization of 4-bromobiphenyl (B57062) to carbon dioxide has been demonstrated by mixed bacterial cultures from PBB-contaminated river sediment. cdc.gov However, higher brominated biphenyls are resistant to aerobic biodegradation. cdc.gov

Anaerobic microbial degradation is more significant for highly brominated congeners. pops.intcdc.gov Studies on the closely related polybrominated diphenyl ethers (PBDEs) have identified specific microorganisms capable of reductive dehalogenation. For instance, species of Dehalococcoides have been found in active microcosms that debrominate octa-BDE mixtures. nih.gov In other studies, Acetobacterium sp. was correlated with the degradation of BDE-47. nih.gov While the specific microorganisms responsible for the degradation of this compound have not been definitively identified, it is likely that similar anaerobic bacteria are involved. It has been suggested that high levels of contaminants, including PBBs themselves, may inhibit the microbial degradation process in heavily polluted areas. cdc.gov

Persistence and Environmental Half-Life Determinations of PBB Congeners

PBBs are recognized as highly persistent compounds in the environment. wiley.compops.int Their resistance to degradation leads to long environmental half-lives, which is a key factor in their classification as POPs under the Stockholm Convention. undp.org

The environmental half-life can vary significantly depending on the specific congener, environmental medium, and local conditions.

Soil and Sediment: The degradation half-life for PBBs in soil and sediment is estimated to be greater than 6 months. pops.int Field studies have confirmed their long-term presence in contaminated soils and sediments years after their release. pops.intcdc.gov

Water: In water, the half-life under aerobic conditions is estimated to be greater than 2 months due to low biodegradability. pops.int

Air: The estimated half-life in air for some PBB congeners is greater than two days, allowing for potential long-range environmental transport. pops.int

Biota: PBBs are lipophilic and bioaccumulate in organisms. pops.int The biological half-life of 2,2',4,4',5,5'-hexabromobiphenyl has been estimated to be approximately 69 weeks in the body fat of rats. inchem.org In humans, the average half-life for the PBB mixture from the Michigan contamination incident has been estimated at around 8 to 12 years. inchem.orgnih.gov

| PBB Congener/Mixture | Medium/Matrix | Estimated Half-Life | Source |

|---|---|---|---|

| Hexabromobiphenyl (general) | Soil & Sediment | > 6 months | pops.int |

| Hexabromobiphenyl (general) | Water (aerobic) | > 2 months | pops.int |

| Hexabromobiphenyl (reaction with OH radicals) | Air | 182 days | pops.int |

| 2,2',4,4',5,5'-hexabromobiphenyl | Rat body fat | ~69 weeks | inchem.org |

| PBB mixture (FireMaster®) | Human sera | ~8-12 years (average) | inchem.orgnih.gov |

Identification and Characterization of Environmental Degradation Products and Metabolites

The environmental fate of this compound (PBB 119), a member of the polybrominated biphenyls (PBBs) class, is governed by several transformation processes. These processes, including photodegradation, microbial degradation, and in vivo metabolism, convert the parent compound into various degradation products and metabolites. While specific research on the degradation of the this compound congener is limited, the transformation pathways can be largely inferred from studies on other PBB congeners and commercial PBB mixtures like FireMaster®. nih.govinchem.org

Photodegradation Products

Under laboratory conditions, PBBs are susceptible to degradation by ultraviolet (UV) radiation. inchem.org The primary mechanism of photodegradation is reductive debromination, where bromine atoms are sequentially removed from the biphenyl structure, leading to the formation of lower-brominated biphenyls. inchem.orgnih.govsci-hub.se

Research on the commercial PBB mixture FireMaster® BP-6, which is primarily composed of hexabromobiphenyl, demonstrated that irradiation in methanol (B129727) with wavelengths greater than 286 nm resulted in the formation of pentabromobiphenyls and tetrabromobiphenyls as the main products. cdc.gov Field studies on soil contaminated with PBBs from a manufacturing site also attributed the degradation of higher-brominated congeners to photochemical reactions. cdc.gov For instance, the degradation of 2,2',4,4',5,5'-hexabromobiphenyl in soil led to the identification of specific pentabromobiphenyls and tetrabromobiphenyls. cdc.gov This suggests that higher-brominated PBBs in the environment can act as a source for pentabromobiphenyls like the 2,3',4,4',6- congener.

The rates and extent of these photolytic reactions in the environment are not fully determined, but observations suggest that while the parent PBBs can be highly persistent, partial degradation to less brominated compounds does occur. inchem.org

| Parent Compound(s) | Process | Identified Degradation Products | Reference |

|---|---|---|---|

| FireMaster® BP-6 (PBB mixture) | Photolysis in Methanol (>286 nm) | Pentabromobiphenyls, Tetrabromobiphenyls | cdc.gov |

| 2,2',4,4',5,5'-Hexabromobiphenyl (in soil) | Photochemical Reaction | 2,3',4,4',5-Pentabromobiphenyl, 2,2',4,4',5-Pentabromobiphenyl, Unidentified Tetrabromobiphenyls | cdc.gov |

| Highly Brominated PBBs | Photodegradation (UV light) | Lower brominated biphenyls | nih.gov |

Metabolic Transformation Products

In vivo, PBBs are metabolized by organisms into hydroxylated derivatives. inchem.orgsci-hub.senih.gov This biotransformation is a key process influencing the persistence and potential toxicity of PBB congeners. The primary enzymes responsible are believed to be the cytochrome P-450 microsomal enzymes. nih.govnih.gov

The rate of metabolism is highly dependent on the congener's structure, particularly the degree of bromination and the substitution pattern. nih.gov

Lower-brominated congeners are generally transformed more readily into hydroxylated metabolites, which are more water-soluble and can be eliminated, primarily through urine. nih.gov

Highly-brominated congeners are typically more resistant to metabolism and tend to be either retained in tissues or excreted unchanged in the feces. nih.gov

The presence of unsubstituted carbon atoms , especially adjacent ortho and meta positions or a bromine-free para position, is crucial for metabolism to occur. inchem.orgnih.gov Studies on PBB mixtures have shown that congeners with at least one bromine-free para position are more susceptible to metabolism. nih.gov

Hydroxylated PBBs have been identified as the major metabolic products in various vertebrates. inchem.orgwho.int The hydroxylation can proceed through arene oxide intermediates or by direct hydroxylation. inchem.orgwho.int While there is a lack of specific studies on the metabolites of this compound, it is expected to follow these general pathways, leading to the formation of one or more hydroxylated pentabromobiphenyls.

Bioaccumulation, Biotransformation, and Trophic Dynamics in Ecological Systems

Bioaccumulation Potential in Aquatic and Terrestrial Biota

Bioaccumulation is the process by which organisms absorb a substance at a rate faster than at which the substance is lost. For persistent and lipophilic (fat-soluble) compounds like PBBs, this results in their accumulation in the fatty tissues of organisms over time. This process is a critical indicator for monitoring the geochemical cycle of contaminants in aquatic and terrestrial ecosystems. nih.gov Organisms can accumulate these compounds directly from their environment (e.g., water, sediment) or through their diet. researchgate.netnih.gov

The bioaccumulation potential of a chemical is often quantified by the Bioaccumulation Factor (BAF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding environment. While specific BAF values for 2,3',4,4',6-Pentabromobiphenyl are not widely documented, the class of PBBs and other structurally similar compounds like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) are known to bioaccumulate significantly in a wide range of biota, including invertebrates, fish, birds, and mammals. researchgate.netresearchgate.net

The rate and extent of bioaccumulation of PBBs show considerable variation among different species. nih.gov This variability is influenced by a combination of biological and ecological factors.

Metabolic Capacity: The ability of an organism to metabolize and excrete a contaminant plays a crucial role. Species with more efficient detoxification systems will accumulate lower levels of the compound. True species differences in the metabolism of foreign compounds (xenobiotics) are well-documented. mdpi.com

Trophic Level and Diet: Organisms at higher trophic levels are exposed to contaminants through their diet, which can lead to higher body burdens. opentextbooks.org.hk The specific feeding habits of a species (e.g., benthic vs. pelagic feeders) also determine exposure routes and accumulation patterns. nih.gov

Physiological Factors: An organism's age, size, and lipid content can affect accumulation. Since PBBs are lipophilic, organisms with a higher percentage of body fat will tend to accumulate higher concentrations of these chemicals. researchgate.net

Habitat: The environment an organism inhabits influences its exposure. For example, benthic invertebrates living in direct contact with contaminated sediments may accumulate contaminants differently than pelagic fish.

Studies on heavy metals in various fish species like Rohu (Labeo rohita), Catla (Catla catla), and Nile Tilapia (Oreochromis niloticus) have demonstrated distinct bioaccumulation patterns even within the same environment, highlighting the strong influence of species-specific traits. nih.gov

The bioavailability of a contaminant—the fraction that is available for uptake by organisms—is heavily influenced by environmental conditions, particularly in sediment-dwelling organisms. For hydrophobic compounds like this compound, sediment properties are a key determinant of their fate and bioavailability. nih.govnih.gov

The organic carbon content of sediment is a primary factor controlling the sorption of hydrophobic chemicals. nih.govqut.edu.au A higher concentration of total organic carbon (TOC) in sediment leads to stronger binding of the compound to sediment particles. This sequestration reduces the concentration of the chemical freely dissolved in the pore water, thereby lowering its bioavailability to benthic organisms. researchgate.net

Other geochemical properties of sediment that influence bioavailability include:

Sediment Texture: The proportion of clay and silt can affect contaminant binding due to their large surface area. hnu.edu.cn

Mineral Composition: The presence of minerals such as Fe and Mn oxides can act as significant scavengers of pollutants, affecting their distribution and mobility. nih.govhnu.edu.cn

Physicochemical Conditions: Factors like pH and redox potential can alter the chemical form and mobility of contaminants within the sediment. nih.gov

Therefore, the risk posed by sediment-associated PBBs cannot be determined by their total concentration alone; the physicochemical properties of the sediment that control bioavailability must be considered.

Biotransformation Pathways in Non-Human Organisms (e.g., Debromination, Hydroxylation)

Once bioaccumulated, PBBs can undergo metabolic transformation within the organism. These biotransformation processes, typically categorized into Phase I and Phase II reactions, generally aim to convert lipophilic compounds into more water-soluble (hydrophilic) metabolites that can be more easily excreted. nih.gov However, these transformations can sometimes produce metabolites that are more toxic than the parent compound. The primary biotransformation pathways for PBBs and related halogenated aromatic compounds are debromination and hydroxylation.

Debromination: This is a Phase I reaction involving the removal of one or more bromine atoms from the biphenyl (B1667301) structure. Studies on related PBDEs have shown that debromination can occur in organisms such as earthworms and rats. nih.govnih.gov This process can transform a higher-brominated congener into several lower-brominated ones. For instance, research on the maternal transfer of PBDEs in rats suggested that debromination of decabromodiphenyl ether (BDE-209) could occur within the offspring. nih.gov

Hydroxylation: This is another critical Phase I pathway, typically catalyzed by the cytochrome P450 monooxygenase (CYP450) enzyme system. nih.govfrontiersin.orgnih.gov In this reaction, a hydroxyl (-OH) group is added to the aromatic ring. This process increases the polarity of the molecule, making it more susceptible to subsequent Phase II conjugation reactions (e.g., with glucuronic acid or sulfate) that further enhance water solubility and facilitate elimination from the body. nih.gov Research on PBDEs in earthworms has identified the transformation of the parent compound into hydroxylated and methoxylated derivatives. nih.gov

The specific pathways and rates of biotransformation are highly dependent on the PBB congener and the species , with significant differences observed across taxa. mdpi.com

Trophic Transfer and Biomagnification through Food Webs

Trophic transfer is the movement of contaminants through a food web. For persistent and bioaccumulative substances like this compound, this transfer can lead to biomagnification—the progressive increase in the concentration of a substance in organisms at successively higher trophic levels. opentextbooks.org.hknih.gov This phenomenon occurs because the contaminant is not easily metabolized or excreted, and it accumulates in the tissues of organisms. When a predator consumes prey containing the contaminant, it assimilates the contaminant from its food, leading to a higher concentration than was present in its prey. opentextbooks.org.hk

This process makes top predators, such as predatory fish, marine mammals, and birds of prey, particularly vulnerable to accumulating high concentrations of these pollutants from their diet. opentextbooks.org.hk Studies on PCBs in the Saginaw Bay food web of Lake Huron clearly illustrated this process, with concentrations increasing from phytoplankton up through different trophic levels of fish to the apex consumer, the walleye. opentextbooks.org.hk

To quantify the potential for a chemical to biomagnify across an entire food web, scientists use the Trophic Magnification Factor (TMF). The TMF is a field-based measure derived from the slope of a regression between the log-transformed contaminant concentration and the trophic level of a range of organisms within an ecosystem. nih.govsfu.ca A TMF value greater than 1 provides clear evidence that the chemical is biomagnifying in that specific food web. nih.gov

Table 1: Illustrative Trophic Magnification Factors (TMFs) for Related Compounds in Aquatic Food Webs

| Compound Class | Specific Compound | Ecosystem | TMF Value | Reference Finding |

|---|---|---|---|---|

| PBDEs | BDE-47 | Lake Michigan | > 1 | BDE-47 was found to biomagnify. researchgate.net |

| PBDEs | BDE-209 | Lake Michigan | < 1 | A significant negative correlation was found between BDE-209 and trophic level, indicating no biomagnification. researchgate.net |

| PCBs | PCB-138 | Generic Aquatic System | > 1 | PCBs are known to biomagnify, though prediction of the exact TMF can be complex. lu.se |

| EDCs | TBEP | Mediterranean River | > 1 | The flame retardant TBEP showed magnification across trophic levels in a riverine food web. nih.gov |

For vertebrate species, another critical route of contaminant transfer is from mother to offspring. Because PBBs are lipophilic, they accumulate in maternal tissues and can be mobilized during gestation and lactation. This maternal transfer results in the exposure of offspring during early life stages, which are often the most sensitive periods of development. nih.govresearchgate.net

There are two primary pathways for maternal transfer:

Placental (in utero) Transfer: In mammals, PBBs can cross the placental barrier, leading to fetal exposure during gestation. nih.gov

Lactational Transfer: Contaminants are transferred to offspring through the consumption of lipid-rich milk. For highly lipophilic compounds, this is often the most significant pathway of transfer. nih.gov

A study in rats demonstrated that both placental and lactational transfer of PBDEs occurred, with the magnitude of lactational transfer being greater than that of placental transfer. nih.gov This process ensures that even newborn animals can have significant body burdens of these persistent chemicals, which can potentially lead to developmental issues. nih.govresearchgate.net

Ecotoxicological Research and Mechanistic Studies in Non Human Biota

In Vitro Ecotoxicological Models for PBB Congeners (e.g., cell lines from aquatic organisms)

In vitro models using cell lines from aquatic organisms are crucial tools for investigating the toxic mechanisms of PBB congeners at the cellular level. These models allow for controlled exposure scenarios to elucidate specific cellular responses without the complexities of whole-organism studies.

While specific studies focusing solely on 2,3',4,4',6-pentabromobiphenyl (PBB-118) in aquatic cell lines are not extensively documented in the provided search results, research on related polybrominated diphenyl ethers (PBDEs) provides valuable insights. For instance, studies on PBDE congeners, which share structural similarities with PBBs, have utilized neuronal cells to investigate neurotoxic effects. Research has shown that some PBDEs can enhance the binding of phorbol (B1677699) esters to protein kinase C (PKC) in these cells, indicating a potential mechanism for neurotoxicity. Furthermore, in vitro studies with human liver microsomal enzymes have been used to study the metabolism of PBB-80, a related congener. nih.gov

These approaches highlight the utility of in vitro systems in screening for potential toxicity and understanding the molecular initiating events of PBBs and related compounds. The application of such models to PBB-118 would be a logical step to dissect its specific cellular impacts in aquatic species.

In Vivo Ecotoxicological Endpoints in Model Organisms

In vivo studies using model organisms are essential for understanding the ecotoxicological effects of PBB-118 at the whole-organism level, providing data on developmental, reproductive, neurological, and physiological impacts.

The developmental and reproductive toxicity of PBBs and related compounds is a significant area of concern. Studies on similar compounds, like the polybrominated diphenyl ether (PBDE) congener BDE-99, have demonstrated adverse effects in avian species. For example, zebra finch nestlings exposed to BDE-99 showed alterations in the volume of brain song control nuclei and decreased mating desire in adult males. doi.org While direct studies on PBB-118 are limited, the findings for structurally similar compounds suggest that PBB-118 could also pose a risk to the reproductive success and development of birds and other wildlife. doi.org

In aquatic organisms, PBBs are known to be toxic, and signs of toxicity to the early life stages of rainbow trout have been reported for individual PBB and PBDE congeners. mst.dk The transfer of these lipophilic compounds from adult females to their eggs is a critical exposure route for offspring in both fish and birds, potentially leading to developmental issues. pops.int

Table 1: Examples of Developmental and Reproductive Ecotoxicity Studies on Related Compounds

| Compound | Species | Observed Effects |

| BDE-99 | Zebra Finch | Altered brain song control nuclei volume, decreased male mating desire. doi.org |

| PBBs/PBDEs | Rainbow Trout | Early life stage toxicity. mst.dk |

| BDE-209 | Fish and Birds | Transfer from adults to eggs, potential for developmental effects. pops.int |

The neurotoxic potential of PBBs and their counterparts, PBDEs, has been a focus of ecotoxicological research. Studies on various PBDE congeners have revealed significant impacts on the nervous system and behavior of model organisms. For instance, neonatal exposure to certain PBDEs in mice has been shown to impair learning and memory, as well as alter spontaneous behavior, with some of these effects worsening with age. nih.gov These effects are often linked to the disruption of neurotransmitter systems and oxidative stress in neuronal cells. nih.gov

Given the structural similarities between PBBs and PBDEs, it is plausible that PBB-118 could elicit similar neurotoxic and behavioral effects in wildlife. Research on a range of PBDEs has demonstrated their ability to induce developmental neurotoxicity in various models. oup.com

In vitro studies using polar bear liver microsomes have shown that this species can metabolize certain PBDE congeners into hydroxylated metabolites, indicating the liver's role in biotransformation. ubc.ca However, this metabolic process can sometimes lead to the formation of metabolites with altered or enhanced toxicity. PBBs and related compounds can disrupt thyroid hormone homeostasis, which is critical for development. tandfonline.com The disruption of thyroid signaling in fish by PBDEs, for example, involves multiple pathways, including altered hormone levels and gene expression. tandfonline.com

Omics-Based Approaches in Ecotoxicology (e.g., Transcriptomics, Proteomics)

"Omics" technologies, such as transcriptomics, proteomics, and metabolomics, are increasingly being applied in ecotoxicology to gain a comprehensive understanding of the molecular mechanisms of toxicity. nih.gov These approaches allow for the simultaneous analysis of thousands of genes, proteins, or metabolites, providing a systems-level view of an organism's response to chemical exposure. mdpi.com

For persistent organic pollutants (POPs) like PBBs, metabolomics can identify biomarkers of effect by detecting changes in the profiles of endogenous metabolites in tissues and biological fluids. nih.gov Studies have suggested that POPs commonly affect metabolic pathways related to energy production, fatty acids, and amino acids. nih.gov The integration of different omics data can help to link molecular initiating events to adverse outcomes at higher levels of biological organization. mdpi.com While specific omics studies on PBB-118 were not detailed in the search results, the application of these technologies to related compounds demonstrates their potential for elucidating the toxicological pathways of PBB-118 in non-human biota.

Comparative Ecotoxicological Profiles of this compound and Related Halogenated Organic Pollutants

The ecotoxicological profile of PBB-118 can be understood in the context of other halogenated organic pollutants, such as polychlorinated biphenyls (PCBs) and PBDEs. These compounds share similarities in their chemical structure, persistence, and bioaccumulative properties, often leading to comparable toxicological effects. mst.dkslu.se

PBBs, PBDEs, and PCBs are all recognized as persistent organic pollutants and have been detected in various environmental compartments and biota, including aquatic organisms, birds, and marine mammals. mst.dknih.gov The toxicity of these compounds is often related to the number and position of the halogen atoms. For instance, PBBs with no ortho-substituted bromine atoms are considered to be among the most toxic. researchgate.net

Comparative studies are essential for risk assessment, as wildlife is typically exposed to complex mixtures of these pollutants. The toxic equivalency factor (TEF) concept, originally developed for dioxin-like compounds, has been considered for some brominated compounds to assess the total toxicity of mixtures. nih.gov

Table 2: Comparison of Properties of Related Halogenated Organic Pollutants

| Compound Group | Key Characteristics | Common Ecotoxicological Effects |

| PBBs | Persistent, bioaccumulative, structurally similar to PCBs. | Endocrine disruption, developmental toxicity, neurotoxicity. nih.gov |

| PBDEs | Used as flame retardants, persistent, bioaccumulative. | Neurotoxicity, endocrine disruption, reproductive effects. doi.org |

| PCBs | Formerly used in industrial applications, highly persistent. | Endocrine disruption, immunotoxicity, reproductive failure. researchgate.net |

Advanced Analytical Methodologies for Environmental Monitoring and Research

Sample Preparation and Extraction Techniques for Diverse Environmental Matrices

The analysis of 2,3',4,4',6-pentabromobiphenyl necessitates robust sample preparation and extraction protocols tailored to the specific matrix being investigated. The primary goal of these techniques is to isolate the target analyte from complex sample components that could interfere with instrumental analysis, while ensuring high recovery and reproducibility. Given the lipophilic nature of PBBs, they tend to adsorb strongly to soils, sediments, and accumulate in the fatty tissues of organisms. nih.gov

For solid matrices like soil, sediment, and biological tissues, common extraction techniques include:

Soxhlet Extraction: A classic and exhaustive method using solvents like toluene (B28343) or a hexane/acetone mixture to extract PBBs from solid samples. nih.gov

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), this technique uses elevated temperatures and pressures to extract analytes more efficiently and with less solvent compared to traditional methods. nih.govmdpi.com

Microwave-Assisted Extraction (MAE): This method utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. mdpi.comresearchgate.net

Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the solid sample with a solid-phase sorbent, creating a dispersed mixture that is then packed into a column and eluted with appropriate solvents. mdpi.com

For liquid matrices such as water, the low concentrations of PBBs often require a pre-concentration step. Techniques include:

Liquid-Liquid Extraction (LLE): Involves partitioning the analytes from the aqueous phase into an immiscible organic solvent, such as dichloromethane (B109758) or hexane. nih.govunitar.org

Solid-Phase Extraction (SPE): Water samples are passed through a cartridge containing a solid adsorbent (e.g., C18, Oasis HLB) that retains the PBBs. The analytes are then eluted with a small volume of organic solvent. nih.govnih.gov

For air samples, PBBs are typically collected by separating the gaseous and particulate phases. Glass-fiber filters are used for particles, and polyurethane foam (PUF) plugs are used for the gaseous phase. The collected PBBs are then extracted from these media, often using Soxhlet extraction with toluene. nih.gov

Following initial extraction, a crucial clean-up step is almost always required to remove co-extracted interfering compounds, particularly lipids from biological samples. This is commonly achieved using techniques like gel permeation chromatography (GPC) or adsorption chromatography on materials such as silica (B1680970) gel, alumina (B75360), or Florisil. nih.govnih.gov Acidic silica is often employed to remove lipids effectively. nih.govunitar.org

Table 1: Overview of Sample Preparation and Extraction Techniques for PBBs This table is interactive. You can sort and filter the data.

| Matrix | Primary Extraction Technique | Common Solvents | Clean-up/Purification Steps |

|---|---|---|---|

| Soil/Sediment | Soxhlet Extraction, PLE, MAE, MSPD | Toluene, Hexane/Acetone | Multi-layer silica gel/alumina columns, GPC |

| Biological Tissues | Soxhlet Extraction, LLE | Toluene, Hexane/Dichloromethane | Acidic silica treatment, GPC, Florisil chromatography |

| Water | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | Dichloromethane, Hexane | Elution from SPE cartridge often provides sufficient clean-up |

| Air | Soxhlet Extraction (of PUF/filters) | Toluene, Dichloromethane | Acidic silica, Alumina chromatography |

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) for Congener-Specific Analysis

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS) is the gold standard for the congener-specific analysis of PBBs, including this compound. nih.govalsglobal.eu This powerful technique provides the high chromatographic resolution needed to separate individual PBB congeners and the mass accuracy to distinguish them from other halogenated compounds and matrix interferences. nih.govresearchgate.net The analysis is typically performed in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. ebrary.net

Isotope Dilution Mass Spectrometry for Quantification

For accurate and precise quantification, isotope dilution mass spectrometry (IDMS) is the preferred method. nih.govebrary.net This technique involves "spiking" the sample with a known amount of a stable, isotopically labeled analogue of the target analyte (e.g., ¹³C₁₂-PBB 153) prior to extraction and clean-up. ebrary.net Because the labeled internal standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during the analytical procedure. By measuring the ratio of the native analyte to the labeled standard in the final extract, the initial concentration of the native analyte in the sample can be calculated with high accuracy, correcting for variations in extraction efficiency and recovery. nih.govebrary.net Method accuracies using IDMS typically range from 84% to 119%. nih.gov

Chromatographic Resolution of PBB Isomers and Critical Pairs

A significant analytical challenge in PBB analysis is the chromatographic separation of the numerous PBB isomers, which have similar physical properties. researchgate.net The choice of the gas chromatography (GC) capillary column is critical. Columns with different stationary phases, such as the commonly used DB-5MS or RTX-1614, are selected to achieve the best possible separation of target congeners from other PBBs and co-eluting compounds. uea.ac.uk

A particular difficulty arises with "critical pairs," where two or more congeners (which may include PBBs and other compounds like polybrominated diphenyl ethers, or PBDEs) co-elute from the GC column. For example, the major PBB congener PBB-153 is known to co-elute with the PBDE congener BDE-154 on several common GC columns. nih.gov While HRMS can often resolve these based on their exact mass differences, achieving good chromatographic separation is always the primary goal. ebrary.net Specialized columns and optimized GC temperature programs are developed to resolve these critical pairs and ensure accurate quantification of individual congeners like this compound. uea.ac.ukresearchgate.net

Emerging Analytical Technologies for Ultra-Trace PBB Detection

While HRGC-HRMS remains the benchmark, research continues into new and improved technologies for the ultra-trace detection of PBBs, driven by the need for higher throughput, lower detection limits, and the ability to analyze increasingly complex samples. mdpi.comresearchgate.net

Emerging technologies include:

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers enhanced selectivity by monitoring specific fragmentation patterns (precursor-to-product ion transitions) in selected reaction monitoring (SRM) mode. researchgate.net This can be particularly useful for resolving co-eluting interferences that may have the same nominal mass as the target analyte. researchgate.net GC-ECNI-MS/MS, for instance, has been shown to be more sensitive than conventional GC/ECNI-MS for certain PBB analyses. researchgate.net

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): GC×GC provides significantly enhanced peak capacity and resolving power compared to conventional one-dimensional GC. By employing two columns with different separation mechanisms, it can separate complex mixtures of halogenated compounds that are unresolvable by a single column, offering a more detailed profile of PBB congeners in environmental samples.

Advanced Ionization Techniques: While electron impact (EI) ionization is standard, other techniques like electron-capture negative ionization (ECNI) offer very high sensitivity for electrophilic compounds like PBBs. nih.govresearchgate.net However, ECNI can be less specific, as it often relies on monitoring the bromide ion (m/z 79/81), making it susceptible to interference from any brominated compound. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): Although GC is the dominant separation technique for PBBs, LC-based methods are also being explored. LC can be advantageous for analyzing less volatile, more highly brominated congeners that can be subject to thermal degradation in a hot GC injector. researchgate.net

These emerging technologies promise to further enhance the ability to detect minute quantities of this compound and other PBBs, contributing to a more complete understanding of their environmental and biological impact. nih.gov

Computational Chemistry and Environmental Modeling

Quantitative Structure-Activity Relationships (QSARs) for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate the chemical structure of a compound with its biological activity or environmental fate. uninsubria.it For polybrominated biphenyls (PBBs) like 2,3',4,4',6-pentabromobiphenyl, QSARs are employed to estimate key environmental parameters, which are often difficult or costly to measure experimentally. mdpi.com

These models can be used to predict a variety of endpoints relevant to environmental fate, including:

Persistence: QSAR models can estimate the half-life of PBB 119 in different environmental compartments such as air, water, and soil. mdpi.com

Bioaccumulation: By correlating molecular descriptors with bioconcentration factors (BCF), QSARs can predict the potential for PBB 119 to accumulate in living organisms. mdpi.com

Toxicity: QSAR models are developed to predict various toxicological endpoints, such as carcinogenicity, developmental toxicity, and neurotoxicity, based on the compound's structural features. mdpi.comresearchgate.net

The development of QSAR models for PBBs involves compiling a dataset of compounds with known experimental values for a specific endpoint. mdpi.com Molecular descriptors, which are numerical representations of a molecule's structure, are then calculated. mdpi.com Statistical methods, such as multiple linear regression, are used to build a mathematical relationship between the descriptors and the endpoint. uninsubria.it The predictive power of these models is crucial for screening large numbers of PBB congeners and prioritizing them for further experimental testing. uninsubria.it For instance, 3D-QSAR models have been constructed to assess a range of human toxicity risks associated with PBBs and their transformation products. mdpi.com

Table 1: Predicted Environmental Fate and Transport Properties of a Pentabromobiphenyl

| Property | Predicted Average | Predicted Median | Predicted Range | Unit |

| Bioconcentration Factor | 1.70e+6 | 1.70e+6 | - | L/kg |

| Biodegradation Half-Life | 50.1 | 50.1 | - | days |

| Atmospheric Hydroxylation Rate | 1.02e-12 | 1.02e-12 | - | cm³/molecule*sec |

| Fish Biotransformation Half-Life (Km) | 17.0 | 17.0 | - | days |

| Soil Adsorption Coefficient (Koc) | 4.79e+5 | 4.79e+5 | - | L/kg |

| Ready Biodegradability | 0.00 | 0.00 | - | Binary 0/1 |

| This data is for 2,3,3',4',5-Pentabromobiphenyl, a closely related congener, and is used here for illustrative purposes due to the lack of specific data for this compound. epa.gov |

Molecular Dynamics Simulations for Understanding PBB Interactions with Environmental Components

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. mdpi.com For this compound, MD simulations can provide detailed insights into its interactions with various environmental components at an atomistic level. nih.gov

These simulations can help elucidate:

Interactions with Soil Organic Matter (SOM): MD simulations can model the binding and partitioning of PBB 119 to humic substances, a major component of SOM. nih.govcopernicus.org This is crucial for understanding its mobility and bioavailability in soil. The interactions are often governed by electrostatic forces, such as hydrogen bonds, and weaker van der Waals forces. nih.gov

Interactions with Mineral Surfaces: The adsorption of PBBs onto mineral surfaces like clays (B1170129) and oxides can significantly affect their transport and fate. copernicus.org MD simulations can explore the binding mechanisms and energies involved in these interactions. frontiersin.org

Behavior at Air-Water and Sediment-Water Interfaces: Understanding the behavior of PBB 119 at environmental interfaces is key to predicting its partitioning and transport between different compartments. MD simulations can model the orientation and dynamics of the molecule at these interfaces.

By simulating the system over time, MD provides a dynamic picture of how PBB 119 interacts with its surroundings, offering a level of detail that is often inaccessible through experimental methods alone. dovepress.com

Density Functional Theory (DFT) and Quantum Chemical Calculations for Degradation Pathway Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. nih.gov For this compound, DFT and other quantum chemical calculations are instrumental in elucidating its degradation pathways. mdpi.com

Key applications of these methods include:

Predicting Reaction Mechanisms: DFT can be used to calculate the energies of reactants, transition states, and products for various potential degradation reactions, such as photolysis, oxidation, and reduction. nih.govresearchgate.net This allows for the identification of the most likely degradation pathways.

Calculating Bond Dissociation Energies: The strength of the carbon-bromine (C-Br) and carbon-carbon (C-C) bonds in PBB 119 can be calculated. ubbcluj.ro This information is critical for predicting which bonds are most likely to break during degradation processes. For instance, in highly brominated diphenyl ethers, the C-O bond is often weaker than the C-Br bonds. ubbcluj.ro

Investigating the Role of Solvents and Catalysts: Quantum chemical calculations can model the effect of different environmental media (e.g., water, organic matter) on the degradation rates and pathways of PBB 119. mdpi.com

These theoretical calculations provide a fundamental understanding of the chemical reactivity of PBB 119, which is essential for predicting its persistence and the formation of potentially harmful degradation products. researchgate.netimist.ma

Environmental Transport and Multimedia Fate Models for PBBs

Environmental transport and multimedia fate models are mathematical tools used to predict the distribution and concentration of chemicals in the environment. diva-portal.org For PBBs, including this compound, these models integrate information on chemical properties, emissions, and environmental characteristics to simulate their movement and persistence across different media (air, water, soil, and biota). epa.govrsc.org

Key aspects of these models include:

Fugacity-Based Models: Many multimedia fate models are based on the concept of fugacity, which represents a chemical's escaping tendency from a particular phase. nih.gov These models calculate the partitioning of a chemical between different environmental compartments at equilibrium or in a dynamic state. nih.govacs.org

Long-Range Transport Potential: Models can be used to assess the potential for PBBs to be transported over long distances in the atmosphere. pops.int This is particularly important for persistent organic pollutants (POPs) that can be found in remote regions far from their original sources.

Bioaccumulation Modeling: Multimedia models can be linked with food web models to predict the bioaccumulation and biomagnification of PBBs in aquatic and terrestrial ecosystems. nih.gov

These models are crucial for risk assessment as they can estimate environmental concentrations, identify major sinks for the chemical, and evaluate the effectiveness of different management strategies. rsc.org However, the accuracy of these models is highly dependent on the quality of the input data, including emission rates and degradation half-lives, which can be significant sources of uncertainty. acs.org

Research Gaps and Future Directions in 2,3 ,4,4 ,6 Pentabromobiphenyl Research

Elucidation of Undocumented Abiotic and Biotic Transformation Pathways

The environmental transformation of 2,3',4,4',6-pentabromobiphenyl is not fully understood. While general pathways for PBBs, such as photodegradation and microbial degradation, have been identified, the specific products and rates for this particular congener are less clear. mdpi.com

Abiotic Transformation: Photochemical reactions are a key degradation pathway for PBBs, primarily through dehalogenation. mdpi.com However, the specific daughter products resulting from the photolysis of this compound and their relative toxicities need to be systematically investigated. The influence of environmental matrices, such as atmospheric particles and soil surfaces, on these photochemical transformations is also an area requiring further study. cdc.gov

Biotic Transformation: Microbial degradation of PBBs, particularly under anaerobic conditions, can lead to less brominated and potentially more toxic congeners through reductive debromination. mdpi.comcdc.gov While studies have shown that microorganisms from contaminated sediments can debrominate higher brominated PBBs, the specific microbial consortia and enzymatic pathways involved in the transformation of this compound are largely unknown. cdc.gov Research should focus on identifying the key microorganisms and the specific conditions that favor the breakdown of this congener.

Development of Novel Remediation and Sequestration Strategies for PBB-Contaminated Sites

Current remediation options for PBB-contaminated sites, such as incineration and landfilling, are often disruptive and may lead to secondary contamination. frontiersin.orgfrontiersin.org There is a pressing need for the development of sustainable and effective in-situ remediation and sequestration technologies.

Novel Remediation Techniques: Emerging remediation technologies that warrant further investigation for PBBs include advanced oxidation processes, nanotechnology-based approaches, and innovative bioremediation strategies. journalcjast.com For instance, the use of nanoscale zero-valent iron for reductive dehalogenation has shown promise for other halogenated compounds and could be adapted for PBBs. frontiersin.org Phytoremediation, using plants to extract or degrade contaminants, is another ecologically sound alternative that requires more research to identify suitable plant species and optimize conditions for PBB uptake and metabolism. frontiersin.org

Sequestration Strategies: Sequestration aims to reduce the bioavailability and mobility of contaminants in soil and sediment. tpsgc-pwgsc.gc.ca The application of amendments like activated carbon and biochar has demonstrated effectiveness in sequestering other hydrophobic organic pollutants, including some PCBs. frontiersin.orgmdpi.com Research is needed to evaluate the long-term efficacy and stability of these materials for sequestering this compound and to explore novel sorbent materials. tpsgc-pwgsc.gc.ca Combining sequestration with other remediation techniques, such as biodegradation, could offer a synergistic approach to managing PBB-contaminated sites. tpsgc-pwgsc.gc.ca

Integrated Multi-Omics Approaches for Comprehensive Ecotoxicological Assessment

To fully comprehend the ecotoxicological impact of this compound, a move beyond traditional biomarker analysis is necessary. Integrated multi-omics approaches, which combine genomics, proteomics, and metabolomics, can provide a holistic view of the molecular and cellular responses of organisms to PBB exposure. mdpi.com

Ecotoxicoproteomics and Metabolomics: Proteomics can identify changes in protein expression patterns in response to toxicant exposure, revealing key proteins and pathways affected. nih.govprogenomix.fr Metabolomics, the study of small molecule metabolites, offers a snapshot of the metabolic state of an organism and can identify perturbations in biochemical pathways resulting from PBB exposure. nih.govresearchgate.nettandfonline.com Studies have already utilized high-resolution metabolomics to investigate the effects of PBB-153, a related congener, revealing alterations in oxidative stress and energy metabolism pathways. nih.gov Similar targeted and untargeted metabolomics studies on this compound are crucial. Integrating these "omics" datasets can elucidate mechanisms of toxicity and identify sensitive biomarkers of exposure and effect. mdpi.commdpi.com

Refinement of Predictive Models for Environmental Behavior and Bioavailability

Predictive models are essential tools for assessing the environmental fate and risk of chemicals. However, the accuracy of these models for this compound is limited by a lack of specific input data.

Environmental Fate and Transport Modeling: Structure-oriented lumping and other advanced modeling techniques can help predict the behavior of complex chemical mixtures in the environment. nih.gov To refine these models for this compound, more empirical data on its physicochemical properties, such as its partitioning coefficients and degradation rates in various environmental compartments, are required. Models like the Integrated Exposure Uptake Biokinetic Model (IEUBK), though developed for metals, highlight the importance of incorporating bioavailability data into exposure assessments. epa.gov

Bioavailability and Bioaccumulation Modeling: The bioavailability of this compound in soil and sediment dictates its potential to enter the food web. nih.gov Predictive models for oral bioavailability are being developed for pharmaceuticals and could be adapted for environmental contaminants. nih.govpatheon.com Research should focus on developing and validating models that can accurately predict the bioavailability of this specific PBB congener under different environmental conditions, considering factors like soil organic matter content and aging. nih.govepa.gov Comparative molecular field analysis (CoMFA) has been used to model the combined activity of PBB bioconcentration and long-range transport, offering a path to design more environmentally friendly alternatives. mdpi.com

Assessment of PBBs in Undersampled Environmental Compartments and Geographically Remote Regions

While PBB contamination is well-documented in certain industrial and agricultural areas, their presence in less-studied environmental compartments and remote regions is not well understood. magtech.com.cn

Undersampled Compartments: Deep-sea sediments are a potential sink for persistent organic pollutants. researchgate.netnih.govfrontiersin.orgcopernicus.org Studies have detected other PBBs and related compounds in deep-sea environments, but data for this compound are scarce. researchgate.net Investigating its presence and concentration in deep-sea sediments is crucial for understanding the global distribution and long-term fate of this contaminant.

Geographically Remote Regions: Due to their semi-volatile nature, PBBs can undergo long-range atmospheric transport and deposit in remote regions like the Arctic. magtech.com.cncore.ac.uk While some PBBs have been detected in Arctic wildlife and environments, comprehensive data for specific congeners like this compound are lacking. npolar.nonih.govnih.gov Monitoring for this compound in polar regions and high-altitude environments is necessary to assess its global reach and potential impact on sensitive ecosystems. nih.govplos.org

Q & A

Basic: What analytical methods are recommended for detecting 2,3',4,4',6-Pentabromobiphenyl in environmental samples?

Answer :

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting brominated biphenyls. For isomer-specific identification, use a high-resolution GC column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 μm) coupled with electron impact ionization (EI) in selected ion monitoring (SIM) mode. Calibrate using certified reference materials (CRMs) such as 35 µg/mL solutions in isooctane, as described in IEC 62321-12:2023 . Sample preparation should include Soxhlet extraction for solid matrices (e.g., sediment or polymers) followed by cleanup with silica gel or Florisil columns to remove interfering lipids .

Basic: How should reference standards for brominated biphenyls be prepared and validated?

Answer :

CRMs must be prepared in inert solvents (e.g., isooctane or toluene/nonane mixtures) to ensure stability. For example, AccuStandard provides 2,2',4,5',6-Pentabromobiphenyl at 35 µg/mL in isooctane, with validated homogeneity and traceability via NIST-traceable methods . Validate standards using inter-laboratory comparisons and confirm purity (>98%) via GC-MS and nuclear magnetic resonance (NMR) .

Advanced: What are the key challenges in resolving co-eluting brominated biphenyl isomers during GC-MS analysis?

Answer :